Trimethylstearylammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

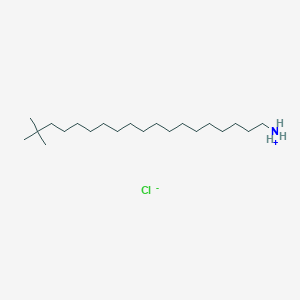

Octadecyl trimethyl ammonium chloride: Trimethylstearylammonium chloride , is a quaternary ammonium compound with the chemical formula C21H46ClN . This compound is widely recognized for its surfactant properties, making it highly valuable in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl trimethyl ammonium chloride typically involves the N-methylation of dimethyl (octadecyl)amine using methyl chloride. The process begins with mixing dimethyl (octadecyl)amine with deionized water and ethanol in a reactor. Methyl chloride is then introduced to the mixture under controlled conditions to produce the desired quaternary ammonium compound .

Industrial Production Methods: In an industrial setting, the production of octadecyl trimethyl ammonium chloride involves the following steps:

Reactants: Dimethyl (octadecyl)amine, methyl chloride, deionized water, and ethanol.

Catalyst: Sodium hydroxide is often used as a catalyst.

Reaction Conditions: The reaction is carried out in a pressure vessel at elevated temperatures (around 50°C) and pressures (0.5 MPa) for approximately 4 hours.

Post-Reaction Processing: After the reaction, the product is subjected to desalting and dilution with water to achieve the desired concentration

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Trimethylstearylammonium chloride undergoes pH-dependent hydrolysis, with stability in acidic conditions and degradation in alkaline environments .

Alkaline Hydrolysis Mechanism

In basic solutions (pH > 9), the compound follows a two-step pathway:

-

Deprotonation : The hydroxide ion (OH⁻) attacks the nitrogen-bound hydrogen, forming a transient intermediate .

-

C-N Bond Cleavage : The intermediate undergoes C-N bond scission, yielding stearyl alcohol (C₁₈H₃₇OH) and trimethylamine hydrochloride (N(CH₃)₃·HCl) .

Key Findings :

| Condition | Reaction Rate (k, h⁻¹) | Products Formed |

|---|---|---|

| pH 7, 25°C | 0.002 | Negligible degradation |

| pH 12, 80°C | 0.15 | Stearyl alcohol, Trimethylamine HCl |

Ion Exchange Reactions

The chloride counterion participates in anion-exchange processes, enabling applications in catalysis and material synthesis .

Phase Transfer Catalysis (PTC)

This compound facilitates nucleophilic substitutions (e.g., SN₂) by shuttling anions (e.g., OH⁻, CN⁻) between aqueous and organic phases.

Example Reaction :

R-X + NaCNTrimethylstearylammonium ClR-CN + NaX

-

Efficiency : Catalytic activity correlates with alkyl chain length; C₁₈ chains optimize interfacial mobility .

Thermal Decomposition

At elevated temperatures (>200°C), the compound degrades via:

-

Hofmann Elimination : Forms 1-octadecene (C₁₈H₃₆) and trimethylamine .

-

Oxidation : Generates CO₂ , HCl , and nitrogen oxides (NOₓ) in the presence of oxygen .

Thermogravimetric Analysis (TGA) Data :

Reactivity with Oxidizing Agents

Strong oxidizers (e.g., H₂O₂, KMnO₄) induce oxidative cleavage of the stearyl chain, producing shorter carboxylic acids (e.g., stearic acid) .

Reaction Pathway :

C21H46ClN+H2O2→C17H35COOH+CH3Cl+NH3

Complexation with Polymers

The compound forms electrostatic complexes with anionic polymers (e.g., polyacrylic acid), used in drug delivery and coatings .

Stoichiometry :

Applications De Recherche Scientifique

Cosmetic Applications

Trimethylstearylammonium chloride is widely used in the cosmetic industry primarily as a conditioning agent. Its applications include:

- Hair Care Products : It serves as a conditioning agent in shampoos and conditioners, helping to improve hair texture and manageability. The compound forms a protective film on hair strands, which can help in reducing split ends and enhancing shine .

- Skin Care Products : It is incorporated into creams and lotions for its emollient properties, providing moisture retention and enhancing the skin's smoothness .

- Antistatic Agent : In formulations for textiles and hair products, it acts as an antistatic agent, reducing static cling .

Pharmaceutical Applications

In pharmaceuticals, this compound has several noteworthy uses:

- Drug Delivery Systems : The compound is explored for its potential in drug delivery systems due to its ability to enhance the solubility of poorly water-soluble drugs. It can facilitate the formulation of liposomes or other carriers that improve bioavailability .

- Topical Formulations : Studies have investigated its safety and efficacy in topical formulations, with findings indicating that it can be used safely at specified concentrations without significant adverse effects .

Material Science Applications

This compound plays a significant role in material science:

- Surfactant in Emulsions : It is used as an emulsifying agent in various formulations, including asphalt emulsions and silicone oil emulsions. This application is crucial for creating stable mixtures that are essential in construction and coating industries .

- Modification of Clay Minerals : The compound is employed for the organic modification of bentonite clays, improving their properties for use in various applications such as drilling fluids and as adsorbents .

Environmental Applications

The environmental applications of this compound include:

- Flocculation : It is utilized in water treatment processes as a flocculating agent to aid in the removal of suspended particles from wastewater .

- Biocidal Properties : The compound exhibits antimicrobial properties, making it useful in formulations aimed at controlling microbial growth in various settings .

Case Study 1: Hair Conditioner Efficacy

A study assessed the effectiveness of this compound in hair conditioners. The results indicated significant improvements in hair softness and manageability when compared to control formulations without this compound. The protective film formed by the compound was key to these benefits.

Case Study 2: Drug Delivery Enhancement

Research conducted on drug delivery systems revealed that formulations containing this compound significantly improved the solubility of certain hydrophobic drugs. This enhancement was attributed to the surfactant's ability to interact with lipid membranes, facilitating better absorption.

Mécanisme D'action

Octadecyl trimethyl ammonium chloride exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with various molecular targets, disrupting cell membranes and leading to cell lysis in microbial organisms. This mechanism makes it an effective antibacterial and disinfectant agent .

Comparaison Avec Des Composés Similaires

- Cetyl trimethyl ammonium chloride (CTAC)

- Dodecyl trimethyl ammonium chloride (DTAC)

- Hexadecyl trimethyl ammonium chloride (HTAC)

Comparison: While all these compounds share the quaternary ammonium structure, octadecyl trimethyl ammonium chloride is unique due to its longer alkyl chain (18 carbon atoms). This longer chain enhances its surfactant properties, making it more effective in applications requiring strong emulsification, conditioning, and antibacterial activity .

Propriétés

Formule moléculaire |

C21H46ClN |

|---|---|

Poids moléculaire |

348.0 g/mol |

Nom IUPAC |

18,18-dimethylnonadecylazanium;chloride |

InChI |

InChI=1S/C21H45N.ClH/c1-21(2,3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22;/h4-20,22H2,1-3H3;1H |

Clé InChI |

VHLVYPQCBYDNKM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)CCCCCCCCCCCCCCCCC[NH3+].[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.